molecular formula C11H22O2 B13830984 Isodecyl formate CAS No. 36311-36-1

Isodecyl formate

Cat. No.: B13830984
CAS No.: 36311-36-1
M. Wt: 186.29 g/mol
InChI Key: IAZGXKVGMCDFMK-UHFFFAOYSA-N
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Description

Isodecyl formate is an organic compound with the molecular formula C11H22O2. It is an ester formed from isodecyl alcohol and formic acid. This compound is known for its applications in various industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodecyl formate is typically synthesized through the esterification of isodecyl alcohol with formic acid. The reaction is catalyzed by strong acids such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isodecyl formate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into isodecyl alcohol and formic acid.

    Reduction: It can be reduced to isodecyl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: this compound can be oxidized to formic acid and other oxidation products under strong oxidative conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed:

Scientific Research Applications

Isodecyl formate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of isodecyl formate primarily involves its hydrolysis to form isodecyl alcohol and formic acid. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The formic acid produced can participate in various metabolic pathways, while isodecyl alcohol can be further metabolized or utilized in cellular processes .

Comparison with Similar Compounds

Uniqueness of Isodecyl Formate: this compound stands out due to its longer carbon chain, which imparts different physical properties such as lower volatility and higher boiling point compared to shorter-chain esters like isoamyl formate and isobutyl formate. These properties make it suitable for specific industrial applications where stability and lower volatility are desired .

Properties

CAS No.

36311-36-1

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

8-methylnonyl formate

InChI

InChI=1S/C11H22O2/c1-11(2)8-6-4-3-5-7-9-13-10-12/h10-11H,3-9H2,1-2H3

InChI Key

IAZGXKVGMCDFMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOC=O

Origin of Product

United States

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